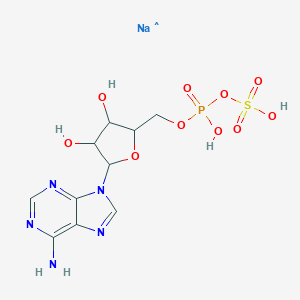![molecular formula C8H8N6 B012046 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile CAS No. 106538-01-6](/img/structure/B12046.png)
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile, also known as ADPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-B]pyrazine family and has a molecular formula of C10H10N6.
Mecanismo De Acción
The exact mechanism of action of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Its anti-inflammatory activity may be attributed to its ability to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Its antiviral activity may be due to its ability to inhibit viral replication.
Efectos Bioquímicos Y Fisiológicos
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been shown to affect various biochemical and physiological processes. It has been reported to induce apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to exhibit antioxidant activity and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile in lab experiments is its potential therapeutic applications, which make it an attractive target for drug development. Additionally, its unique chemical structure and properties make it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile.
Métodos De Síntesis
Several methods have been proposed for the synthesis of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile, including the reaction between 5-cyano-1,2,3-triazole and 2,4-pentanedione in the presence of ammonium acetate, and the reaction between 5-cyano-1,2,3-triazole and 2,4-pentanedione in the presence of sodium ethoxide. The latter method has been reported to be more efficient and produce higher yields of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile.
Aplicaciones Científicas De Investigación
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In a recent study, 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile was shown to inhibit the growth of breast cancer cells by inducing apoptosis. Another study demonstrated its potential as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. Additionally, 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been reported to exhibit antiviral activity against hepatitis C virus.
Propiedades
Número CAS |
106538-01-6 |
|---|---|
Nombre del producto |
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile |
Fórmula molecular |
C8H8N6 |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
6-amino-1,3-dimethylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C8H8N6/c1-4-6-8(14(2)13-4)12-7(10)5(3-9)11-6/h1-2H3,(H2,10,12) |
Clave InChI |
BGHVKKKLJQZUNC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C |
SMILES canónico |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















